Biochemical Dual‑Target Profile: VEGFR‑2 and HER2 IC₅₀ Values
SU5204 inhibits recombinant FLK‑1 (VEGFR‑2) and HER2 with IC₅₀ values of 4 µM and 51.5 µM, respectively, in cell‑free kinase assays . The ~13‑fold selectivity for VEGFR‑2 over HER2 is a defined property of the 2‑ethoxyphenyl‑substituted indolinone that differentiates it from other SU5025 analogues, many of which show either reversed selectivity or equipotent dual inhibition [1]. The closest structurally characterized analogue, SU5025, lacks published quantitative kinase inhibition data, preventing direct head‑to‑head comparison; however, patent disclosures indicate that SU5025 analogues span a broad potency range depending on the 3‑benzylidene substituent [1].
| Evidence Dimension | Biochemical kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | VEGFR‑2 (FLK‑1): 4 µM; HER2: 51.5 µM |
| Comparator Or Baseline | SU5025 (closest structural analogue): quantitative IC₅₀ data not publicly available; reported as a VEGFR‑2 pharmacologic inhibitor with unspecified potency [1]. |
| Quantified Difference | 13‑fold selectivity for VEGFR‑2 over HER2 for SU5204; comparator selectivity data not available. |
| Conditions | Cell‑free recombinant kinase assay (specific assay protocol not detailed in vendor datasheet; sourced from patent US5792783A). |
Why This Matters
For researchers designing experiments requiring differential VEGFR‑2 vs. HER2 pathway interrogation, SU5204’s defined selectivity ratio provides a known starting point not available with analogue SU5025.
- [1] Tang PC, Sun L, McMahon G. 3‑Heteroaryl‑2‑indolinone compounds for the treatment of disease. US Patent US5792783A, 1998. View Source
